alpha-Methyl-gamma-butyrolactone
Overview
Description
α -Methyl-γ -butyrolactone undergoes benzylation to give racemic α -benzyl-α -methyl-γ -butyrolactone.
Dihydro-3-methyl-2(3H)-furanone, also known as gama-valerolactone or 2-methyl-4-butanolide, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Dihydro-3-methyl-2(3H)-furanone is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, dihydro-3-methyl-2(3H)-furanone is primarily located in the cytoplasm. Outside of the human body, dihydro-3-methyl-2(3H)-furanone can be found in fruits. This makes dihydro-3-methyl-2(3H)-furanone a potential biomarker for the consumption of this food product.
Biological Activity
Alpha-methyl-gamma-butyrolactone (α-MB) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of α-MB, presenting key research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
This compound is a five-membered lactone characterized by a methylene group at the 3-position. Its chemical formula is , and it is categorized as a butan-4-olide. The presence of the methylene group significantly influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry.
Antifungal Activity
Research indicates that α-MB exhibits significant antifungal properties. A study highlighted the structure-activity relationship (SAR) of α-methylene-γ-butyrolactone derivatives, revealing that certain derivatives demonstrated potent fungicidal activity against C. lagenarium, with IC50 values ranging from 7.68 to 8.17 μM, which were notably lower than those of established fungicides like chlorothalonil .
Table 1: Antifungal Activity of α-MB Derivatives
Compound | IC50 (μM) | Target Organism |
---|---|---|
6a | 7.68 | C. lagenarium |
6d | 8.17 | C. lagenarium |
Chlorothalonil | ~15 | C. lagenarium |
Cytotoxicity
While α-MB shows promising antifungal activity, it also exhibits cytotoxic effects on human tumor cell lines. For instance, compound 6a had an IC50 value of 30.2 μM against HepG2 cells, indicating moderate cytotoxicity . This dual activity necessitates careful consideration when developing therapeutic applications.
Table 2: Cytotoxic Activity Against Human Tumor Cells
Compound | IC50 (μM) | Cell Line |
---|---|---|
6a | 30.2 | HepG2 |
4i | 5.3 | HepG2 |
The antifungal mechanism of α-MB is believed to involve disruption of fungal cell membranes and interference with essential cellular processes. The electron-withdrawing groups on the benzene ring of its derivatives enhance this activity by improving binding affinity to fungal targets .
Study on Saffron Components
In a broader context, research on saffron has implicated compounds similar to α-MB in various biological activities, including anti-cancer and antioxidant effects. Although α-MB itself was not directly linked to these activities in saffron studies, the structural similarities suggest potential for further exploration in therapeutic contexts .
Recent Advances in Synthetic Methods
Recent advancements in synthetic methodologies for producing γ-butyrolactones have improved the efficiency and feasibility of creating α-MB derivatives with enhanced biological activities. These methods focus on green chemistry principles, aiming to minimize environmental impact while maximizing yield and potency .
Properties
IUPAC Name |
3-methyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLBZNZGBLRJGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030919 | |
Record name | alpha-Methylbutyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030919 | |
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Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | alpha-Methyl-gamma-butyrolactone | |
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CAS No. |
1679-47-6 | |
Record name | α-Methyl-γ-butyrolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1679-47-6 | |
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Record name | alpha-Methylbutyrolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylbutanolide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102837 | |
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Record name | alpha-Methylbutyrolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpha-methyl-γ-butyrolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.315 | |
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Record name | .ALPHA.-METHYLBUTYROLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/140H0G0P5W | |
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Record name | Dihydro-3-methyl-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035143 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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